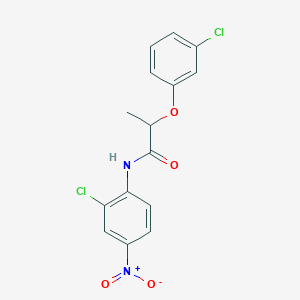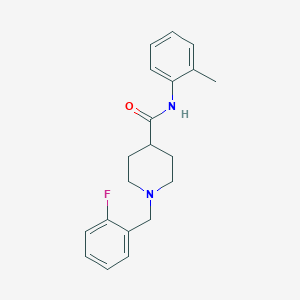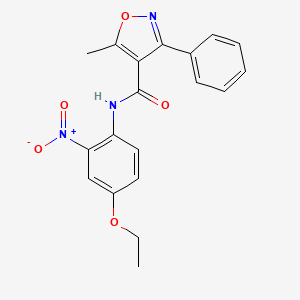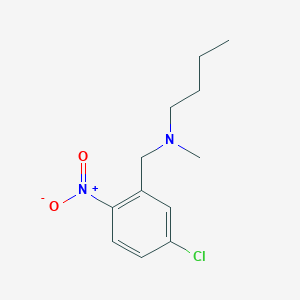
N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide, commonly known as Nitrofen, is a synthetic herbicide that has been widely used in agriculture to control weeds. Nitrofen belongs to the family of nitrophenyl ether herbicides and is known to have both biochemical and physiological effects on plants.
作用機序
Nitrofen acts by inhibiting the activity of protoporphyrinogen oxidase (PPO), an enzyme that is involved in the synthesis of chlorophyll in plants. By inhibiting PPO, Nitrofen disrupts the production of chlorophyll, leading to the death of the plant. Nitrofen is a selective herbicide, meaning that it targets only certain types of plants and does not harm others.
Biochemical and physiological effects:
Nitrofen has been shown to have both biochemical and physiological effects on plants. The herbicide disrupts the production of chlorophyll, leading to a reduction in photosynthesis and the accumulation of reactive oxygen species (ROS) in plant cells. Nitrofen also causes damage to the cell membrane, leading to cell death. In addition, Nitrofen has been shown to have an impact on the growth and development of plants, causing stunted growth and reduced seed production.
実験室実験の利点と制限
Nitrofen is a widely used herbicide in agriculture and has been extensively studied for its herbicidal properties. In the laboratory, Nitrofen is a useful tool for studying the effects of oxidative stress on plant growth and development. However, Nitrofen has some limitations for lab experiments, including its toxicity and potential environmental impact. Researchers must take care to handle Nitrofen safely and dispose of it properly to avoid contamination of the environment.
将来の方向性
There are several future directions for research on Nitrofen. One area of interest is the development of new herbicides that are more effective and less toxic than Nitrofen. Another area of research is the study of the impact of Nitrofen on non-target organisms, including beneficial insects and soil microorganisms. Additionally, researchers are interested in investigating the impact of Nitrofen on the environment and developing strategies for reducing its environmental impact.
合成法
Nitrofen is synthesized by the reaction of 2-chloro-4-nitrophenol with 3-chlorophenol in the presence of a base such as potassium carbonate. The resulting product is then treated with propanoyl chloride to form Nitrofen. The synthesis of Nitrofen is a multi-step process that requires careful attention to detail and proper handling of chemicals.
科学的研究の応用
Nitrofen has been extensively studied for its herbicidal properties and its effects on plant growth and development. Researchers have used Nitrofen to study the mechanism of action of nitrophenyl ether herbicides and their impact on plant metabolism. Nitrofen has also been used in studies to investigate the role of oxidative stress in plant growth and development.
特性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(3-chlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-9(23-12-4-2-3-10(16)7-12)15(20)18-14-6-5-11(19(21)22)8-13(14)17/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWZMPSXZLFFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-acetyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B5210938.png)

![N-[4-(pentyloxy)phenyl]-1,3-benzothiazole-7-sulfonamide](/img/structure/B5210949.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-cyclopropyl-4-(4-methoxyphenyl)nicotinonitrile](/img/structure/B5210957.png)
![1-cyclohexyl-2-(3-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5210961.png)
![5,6-dimethyl-3-(1-methyl-2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5210963.png)
![3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4'-chloro-4-biphenylyl)hydrazone]](/img/structure/B5210970.png)

![2-(1-bromo-1-chloroethyl)-4,8-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5210974.png)

![2-[4-(dimethylamino)benzyl]-2-(2-oxo-2-phenylethyl)-1H-indene-1,3(2H)-dione](/img/structure/B5210992.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5210999.png)
